Phenyl 2-methyldecahydroquinoline-4-carboxylate Phenyl 2-methyldecahydroquinoline-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 63722-81-6
VCID: VC17296288
InChI: InChI=1S/C17H23NO2/c1-12-11-15(14-9-5-6-10-16(14)18-12)17(19)20-13-7-3-2-4-8-13/h2-4,7-8,12,14-16,18H,5-6,9-11H2,1H3
SMILES:
Molecular Formula: C17H23NO2
Molecular Weight: 273.37 g/mol

Phenyl 2-methyldecahydroquinoline-4-carboxylate

CAS No.: 63722-81-6

Cat. No.: VC17296288

Molecular Formula: C17H23NO2

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 2-methyldecahydroquinoline-4-carboxylate - 63722-81-6

Specification

CAS No. 63722-81-6
Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
IUPAC Name phenyl 2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-4-carboxylate
Standard InChI InChI=1S/C17H23NO2/c1-12-11-15(14-9-5-6-10-16(14)18-12)17(19)20-13-7-3-2-4-8-13/h2-4,7-8,12,14-16,18H,5-6,9-11H2,1H3
Standard InChI Key WGYXLMQFYNUZPV-UHFFFAOYSA-N
Canonical SMILES CC1CC(C2CCCCC2N1)C(=O)OC3=CC=CC=C3

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a decahydroquinoline skeleton—a bicyclic system comprising two fused cyclohexane rings with complete saturation. The methyl group at position 2 and the phenyl ester at position 4 introduce steric and electronic modifications that influence reactivity and interactions. The molecular formula is C17H21NO2\text{C}_{17}\text{H}_{21}\text{NO}_2, with a molecular weight of 271.35 g/mol .

Stereochemical Considerations

Decahydroquinoline exists in multiple stereoisomeric forms due to its six stereogenic centers. The specific configuration of phenyl 2-methyldecahydroquinoline-4-carboxylate remains underexplored, but synthetic routes involving hydrogenation or cyclization may favor specific diastereomers depending on reaction conditions .

Synthesis and Reaction Pathways

Esterification of 2-Methyldecahydroquinoline-4-Carboxylic Acid

A plausible method involves esterifying 2-methyldecahydroquinoline-4-carboxylic acid with phenol under acidic or coupling conditions. This approach mirrors the synthesis of methyl 2-phenylquinoline-4-carboxylate, where esterification is achieved via Fischer-Speier or Steglich methods .

Hydrogenation of Quinoline Precursors

Partial hydrogenation of 2-methylquinoline-4-carboxylic acid derivatives could yield the decahydroquinoline core. For example, catalytic hydrogenation (e.g., Pd/C\text{Pd/C}, H2\text{H}_2) under high pressure might reduce the aromatic rings while preserving the ester functionality .

By-Product Formation and Regioselectivity

In analogous Doebner reactions, linear cyclization products dominate due to steric hindrance at angular positions . For phenyl 2-methyldecahydroquinoline-4-carboxylate, similar regioselectivity is expected, favoring the thermodynamically stable trans-decalin configuration .

Physicochemical Properties

Solubility and Partition Coefficients

The phenyl ester enhances lipophilicity compared to carboxylic acid analogs. Predicted LogP values (e.g., ~3.5) suggest moderate membrane permeability, while low aqueous solubility may necessitate prodrug strategies for pharmacological applications .

Spectral Characterization

  • 1H-NMR^1\text{H-NMR}: Key signals include a singlet for the methyl group (~1.2 ppm), multiplet aromatic protons (~7.3–7.5 ppm), and deshielded ester carbonyl protons (~4.3 ppm) .

  • IR: Strong absorbance at ~1720 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O ester) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator